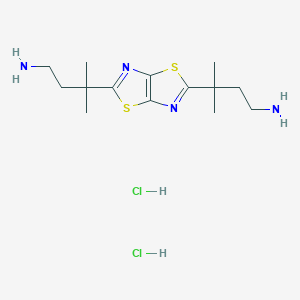
Noramine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noramine dihydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of ethylenediamine and is often used in research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of noramine dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: Ethylenediamine and hydrochloric acid.
Reaction: Ethylenediamine is reacted with hydrochloric acid under controlled conditions to form this compound.
Purification: The product is then purified through crystallization or other suitable methods to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Noramine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Noramine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in studies involving cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications and is used in the development of pharmaceuticals.
Industry: It is utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of noramine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
- Ethylenediamine dihydrochloride
- Naphthylethylenediamine dihydrochloride
- Quinacrine dihydrochloride
Comparison: Noramine dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, while ethylenediamine dihydrochloride is a simple diamine derivative, this compound has additional functional groups that confer distinct characteristics.
Propriétés
Numéro CAS |
33328-56-2 |
|---|---|
Formule moléculaire |
C14H26Cl2N4S2 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
3-[5-(4-amino-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-3-methylbutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H24N4S2.2ClH/c1-13(2,5-7-15)11-17-9-10(19-11)18-12(20-9)14(3,4)6-8-16;;/h5-8,15-16H2,1-4H3;2*1H |
Clé InChI |
WDACILYSSRAZPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN)C1=NC2=C(S1)N=C(S2)C(C)(C)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


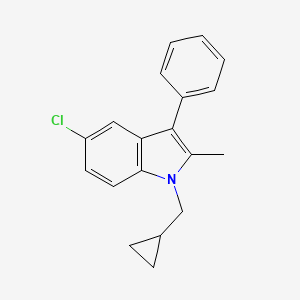

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
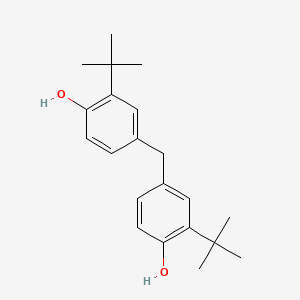
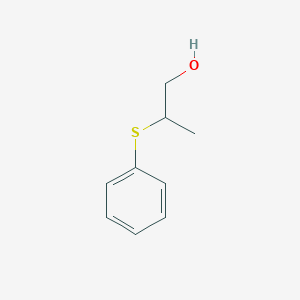
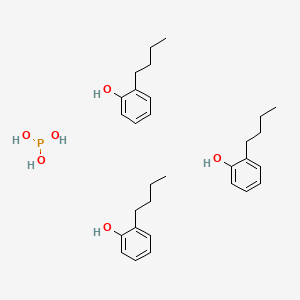
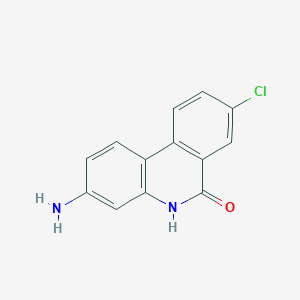
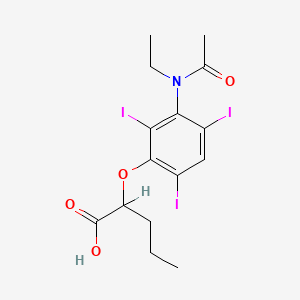
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
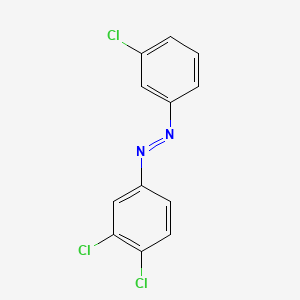
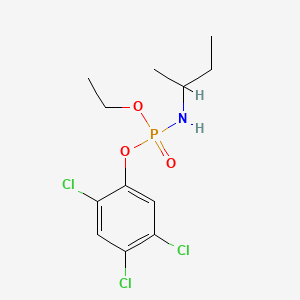

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)

